Florbenazine (18F)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

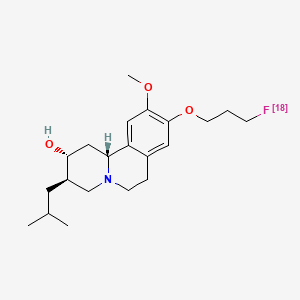

La Florbénazine F-18 est un radioconjugué composé de l'agent ciblant le transporteur vésiculaire des monoamines 2, la florbénazine, un analogue de la dihydrotetrabénazine, marqué avec l'isotope émetteur de positons fluor F 18. Ce composé est principalement utilisé comme traceur en imagerie par tomographie par émission de positons .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la Florbénazine F-18 implique l'incorporation de l'isotope fluor F 18 dans la molécule de florbénazine. Le processus comprend généralement la substitution nucléophile d'un groupe partant par le fluor F 18, suivie d'étapes de purification pour isoler le produit souhaité .

Méthodes de production industrielle : La production industrielle de la Florbénazine F-18 nécessite un cyclotron pour produire l'isotope fluor F 18. La synthèse est effectuée dans des modules automatisés pour garantir une pureté radiochimique et un rendement élevés. Le produit final est ensuite formulé pour une administration intraveineuse .

Analyse Des Réactions Chimiques

Types de réactions : La Florbénazine F-18 subit diverses réactions chimiques, notamment la substitution nucléophile, où l'isotope fluor F 18 est introduit dans la molécule. D'autres réactions incluent l'oxydation et la réduction, qui peuvent se produire pendant les processus métaboliques dans le corps .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse de la Florbénazine F-18 comprennent des nucléophiles tels que les ions fluorure et des groupes partants tels que les tosylates ou les mésylates. Les réactions sont généralement effectuées dans des conditions anhydres pour prévenir l'hydrolyse .

Principaux produits formés : Le principal produit formé à partir de la synthèse de la Florbénazine F-18 est le composé radiomarqué lui-même, qui est utilisé à des fins d'imagerie. Pendant les processus métaboliques, le composé peut subir des transformations supplémentaires, conduisant à divers métabolites .

4. Applications de la recherche scientifique

La Florbénazine F-18 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Utilisé comme radiotraceur pour étudier les réactions chimiques et les interactions moléculaires.

Biologie : Aide à comprendre la distribution et la densité du transporteur vésiculaire des monoamines 2 dans les systèmes biologiques.

Industrie : Employé dans le développement de nouveaux outils de diagnostic et d'agents d'imagerie.

5. Mécanisme d'action

La Florbénazine F-18 exerce ses effets en se liant au transporteur vésiculaire des monoamines 2, une protéine impliquée dans le transport des neurotransmetteurs dans les vésicules synaptiques. L'isotope fluor F 18 émet des positons, qui sont détectés par les scanners de tomographie par émission de positons, permettant de visualiser la distribution du transporteur dans le cerveau .

Applications De Recherche Scientifique

Diagnosis of Alzheimer's Disease

Florbenazine (18F) has been shown to effectively identify amyloid pathology in patients with Alzheimer's disease. A study demonstrated that this compound exhibits higher cortical uptake in Alzheimer's patients compared to healthy controls, making it a valuable tool for early diagnosis and monitoring of disease progression . The standardized uptake value ratios (SUVR) were significantly higher in Alzheimer's patients, indicating the compound's efficacy in differentiating between affected individuals and healthy subjects .

Differentiation Between Dementia Types

Florbenazine (18F) can potentially differentiate between various types of dementia, such as Alzheimer's disease and dementia with Lewy bodies (DLB). Research indicates that florbenazine binding correlates significantly with cognitive performance in DLB patients, suggesting its utility in distinguishing between these conditions . The ability to differentiate based on VMAT2 density further enhances its diagnostic capabilities .

Correlation with Cognitive Impairment

In studies involving patients with DLB and Parkinson's disease, florbenazine binding was found to correlate with cognitive impairment levels. This relationship underscores the compound's potential use in assessing the severity of neurodegenerative diseases and tracking cognitive decline over time .

Case Study 1: Early Diagnosis of Alzheimer's Disease

In a clinical trial involving patients with mild cognitive impairment (MCI), florbenazine (18F) was used alongside traditional diagnostic criteria to enhance diagnostic accuracy. Results indicated that incorporating amyloid biomarkers significantly improved the confidence in diagnosing MCI due to Alzheimer's disease, leading to better patient management strategies .

Case Study 2: Differentiating Dementia Types

A comparative study involving DLB and Alzheimer's patients utilized florbenazine (18F) imaging to assess VMAT2 density. The findings revealed that VMAT2 density was significantly lower in DLB patients compared to those with Alzheimer's disease, demonstrating the compound's effectiveness in distinguishing between these two forms of dementia .

Data Tables

| Study | Population | Findings | Significance |

|---|---|---|---|

| Schreiber et al. (2015) | 401 subjects | 89% accuracy in predicting progression from MCI to Alzheimer’s | High diagnostic test accuracy |

| Doraiswamy et al. (2014) | 47 subjects | 67% accuracy for visual assessment over two years | Validates long-term utility |

| Current Study | AD vs. DLB vs. PD | Higher florbenazine binding in AD; correlation with cognitive performance in DLB | Supports differentiation capabilities |

Mécanisme D'action

Florbenazine F-18 is similar to other radiolabeled compounds used in positron emission tomography imaging, such as Florbetaben F-18 and Florbetapir F-18. Florbenazine F-18 is unique in its specific targeting of the vesicular monoamine transporter 2, making it particularly useful for studying neurological disorders involving this transporter .

Comparaison Avec Des Composés Similaires

La Florbénazine F-18 est similaire à d'autres composés radiomarqués utilisés en imagerie par tomographie par émission de positons, tels que la Florbétaben F-18 et la Florbétapir F-18. La Florbénazine F-18 est unique en son ciblage spécifique du transporteur vésiculaire des monoamines 2, ce qui la rend particulièrement utile pour étudier les troubles neurologiques impliquant ce transporteur .

Composés similaires :

- Florbétaben F-18

- Florbétapir F-18

- Fluorodopa F-18

La Florbénazine F-18 se distingue par sa haute spécificité et son affinité pour le transporteur vésiculaire des monoamines 2, fournissant des informations précieuses sur le fonctionnement du système nerveux et aidant au diagnostic des troubles associés.

Propriétés

Numéro CAS |

956903-29-0 |

|---|---|

Formule moléculaire |

C21H32FNO3 |

Poids moléculaire |

364.5 g/mol |

Nom IUPAC |

(2R,3R,11bR)-9-(3-(18F)fluoranylpropoxy)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |

InChI |

InChI=1S/C21H32FNO3/c1-14(2)9-16-13-23-7-5-15-10-21(26-8-4-6-22)20(25-3)11-17(15)18(23)12-19(16)24/h10-11,14,16,18-19,24H,4-9,12-13H2,1-3H3/t16-,18-,19-/m1/s1/i22-1 |

Clé InChI |

GNKGXQHHUUEYQV-WTHAECTESA-N |

SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCCCF |

SMILES isomérique |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OCCC[18F] |

SMILES canonique |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCCCF |

Key on ui other cas no. |

956903-29-0 |

Synonymes |

(18F)AV-133 (18F)FP-DTBZ 9-(18F)fluoropropyl-dihydrotetrabenazine 9-fluoropropyldihydrotetrabenazine AV 133 AV-133 AV133 cpd florbenazine F 18 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.